molecular formula C7H11N3 B13790772 2-(1-Hydrazinoethyl)pyridine dihydrochloride

2-(1-Hydrazinoethyl)pyridine dihydrochloride

Cat. No.: B13790772
M. Wt: 137.18 g/mol
InChI Key: XECIYJTYMZDXNT-UHFFFAOYSA-N
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Description

Pyridin-2-ylethyl-hydrazine is an organic compound that belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond This compound features a pyridine ring attached to an ethyl group, which is further connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-2-ylethyl-hydrazine can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyridine-2-carboxaldehyde and hydrazine hydrate.

    Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.

    Product Isolation: The resulting product is purified through recrystallization or column chromatography.

Another method involves the reduction of pyridine-2-yl-ethyl-azide using a suitable reducing agent, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of pyridin-2-ylethyl-hydrazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylethyl-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine-2-yl-ethyl-azide or other oxidized derivatives.

    Reduction: Reduction reactions can yield different hydrazine derivatives, depending on the reducing agent and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, hydrazine derivatives, and azides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyridin-2-ylethyl-hydrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Pyridin-2-ylethyl-hydrazine is studied for its biological activity and potential therapeutic applications.

    Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and heterocycles.

Mechanism of Action

The mechanism of action of pyridin-2-ylethyl-hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its hydrazine moiety allows it to form covalent bonds with electrophilic centers in target molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a similar structure but lacking the ethyl-hydrazine moiety.

    Hydrazine: A simple inorganic compound with a nitrogen-nitrogen single bond, used as a precursor in the synthesis of various hydrazine derivatives.

    Pyridine-2-carboxaldehyde: A precursor in the synthesis of pyridin-2-ylethyl-hydrazine, featuring a formyl group attached to the pyridine ring.

Uniqueness

Pyridin-2-ylethyl-hydrazine is unique due to its combined structural features of a pyridine ring and a hydrazine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-pyridin-2-ylethylhydrazine

InChI

InChI=1S/C7H11N3/c1-6(10-8)7-4-2-3-5-9-7/h2-6,10H,8H2,1H3

InChI Key

XECIYJTYMZDXNT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NN

Origin of Product

United States

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